

# Chemical structure and properties of S 38093 hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: S 38093 hydrochloride

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## S-38093 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

S-38093 hydrochloride is a novel, brain-penetrant small molecule that acts as a potent and selective antagonist and inverse agonist at the histamine H3 receptor. This technical guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols. The compiled data highlights the potential of S-38093 hydrochloride as a therapeutic agent for cognitive disorders.

### Chemical Structure and Properties

S-38093 hydrochloride, systematically named 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride, is a synthetic compound with the molecular formula C<sub>17</sub>H<sub>25</sub>ClN<sub>2</sub>O<sub>2</sub>.<sup>[1]</sup> Its chemical structure is characterized by a benzamide moiety linked via a propoxy chain to a hexahydrocyclopenta[c]pyrrol bicyclic system.

Table 1: Chemical Identifiers of S-38093 Hydrochloride

Identifier	Value
IUPAC Name	4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride[1]
Molecular Formula	C17H25ClN2O2[1]
SMILES String	C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl
CAS Number	1222097-72-4[2]
PubChem CID	45280145[1]

Table 2: Physicochemical Properties of S-38093 Hydrochloride

Property	Value	Source
Molecular Weight	324.8 g/mol	PubChem[1]
Physical Appearance	White to off-white solid powder	InvivoChem[3]
Melting Point	Not experimentally reported in available literature	-
Aqueous Solubility	Insoluble	Selleck Chemicals
Solubility in Organic Solvents	DMSO: 25 mg/mL (76.96 mM) [4]	TargetMol
LogP (Computed)	2.5	InvivoChem[3]
pKa (Strongest Basic, Computed)	9.98	DrugBank Online
Hydrogen Bond Donor Count	1	InvivoChem[3]
Hydrogen Bond Acceptor Count	3	InvivoChem[3]
Rotatable Bond Count	6	InvivoChem[3]

# Pharmacological Properties and Mechanism of Action

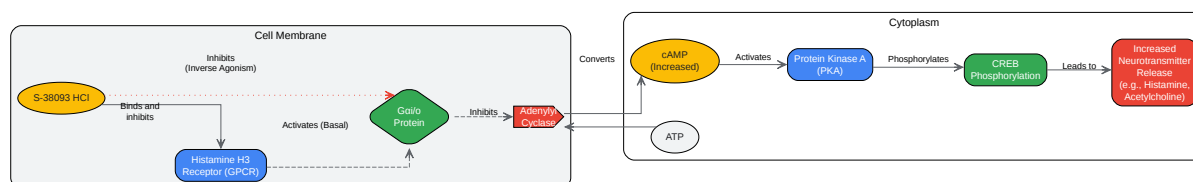
S-38093 hydrochloride is a selective antagonist and inverse agonist of the histamine H3 receptor. This receptor is primarily expressed on central nervous system neurons and acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters. By blocking the H3 receptor, S-38093 increases the release of histamine and other neurotransmitters like acetylcholine, which are crucial for cognitive functions.[\[5\]](#)[\[6\]](#)

Table 3: Pharmacological Activity of S-38093 Hydrochloride

Parameter	Species	Value
Ki (H3 Receptor)	Human	1.2 $\mu$ M <a href="#">[2]</a>
	Mouse	1.44 $\mu$ M <a href="#">[2]</a>
	Rat	8.8 $\mu$ M <a href="#">[2]</a>
EC50 (Inverse Agonist Activity)	Human H3 Receptor	1.7 $\mu$ M <a href="#">[7]</a>
Rat H3 Receptor		9 $\mu$ M <a href="#">[7]</a>
In Vivo Efficacy	Improved spatial working memory in rats	0.1 mg/kg, p.o. <a href="#">[5]</a>
Promoted episodic memory in rats		0.3 and 1 mg/kg, i.p. <a href="#">[5]</a>
Increased histamine levels in rat prefrontal cortex		Dose-dependent <a href="#">[5]</a>

## Signaling Pathway

As an inverse agonist of the H3 receptor, S-38093 not only blocks the action of agonists but also reduces the receptor's basal constitutive activity. The H3 receptor is a G protein-coupled receptor (GPCR) that signals through the G $\alpha$ i/o subunit. Inhibition of this pathway by S-38093 leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades involved in neurotransmitter release and synaptic plasticity.



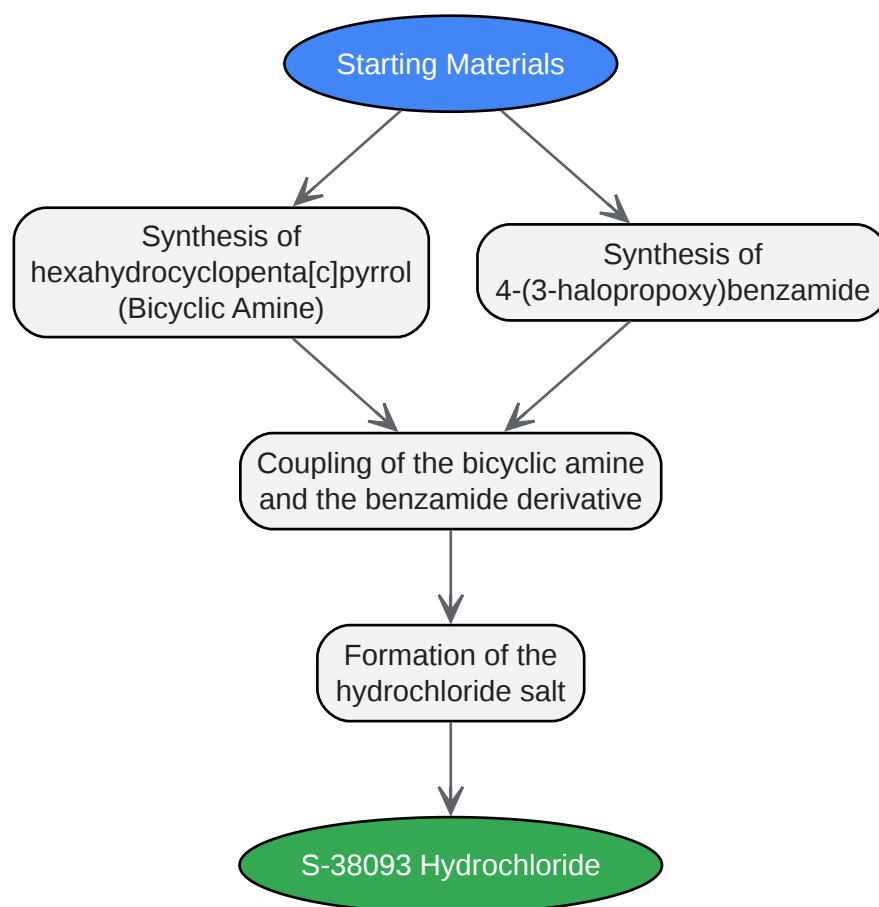
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S-38093 signaling pathway as a histamine H3 receptor inverse agonist.

## Experimental Protocols

### Synthesis of S-38093 Hydrochloride

The synthesis of S-38093 hydrochloride is a multi-step process that has been described in the patent literature.<sup>[8][9]</sup> The following is a generalized workflow based on these descriptions.



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General synthesis workflow for S-38093 hydrochloride.

Note: Detailed experimental conditions, including specific reagents, solvents, temperatures, and purification methods, are proprietary and not fully disclosed in the public domain.

## In Vivo Microdialysis for Histamine Measurement

In vivo microdialysis is employed to measure extracellular histamine levels in the brain of freely moving animals following the administration of S-38093.[5]

Protocol Outline:

- **Animal Preparation:** Male Wistar rats are anesthetized and stereotactically implanted with a guide cannula targeting the prefrontal cortex. Animals are allowed to recover for several days.

- **Probe Insertion:** On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- **Perfusion:** The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2  $\mu\text{L}/\text{min}$ ).
- **Baseline Collection:** After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline histamine level.
- **Drug Administration:** S-38093 hydrochloride is administered (e.g., intraperitoneally).
- **Sample Collection:** Dialysate collection continues for several hours post-administration.
- **Analysis:** Histamine concentrations in the dialysate samples are quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.<sup>[10][11]</sup>

## Hippocampal Neurogenesis Assay

The effect of S-38093 on adult hippocampal neurogenesis can be assessed by labeling dividing cells with 5-bromo-2'-deoxyuridine (BrdU) and subsequent immunohistochemical analysis.<sup>[12]</sup>

### Protocol Outline:

- **Animal Treatment:** Mice receive daily administration of S-38093 hydrochloride or vehicle for a specified period (e.g., 28 days).<sup>[13]</sup>
- **BrdU Administration:** During the treatment period, mice are injected with BrdU (e.g., 50 mg/kg, i.p.) to label proliferating cells.
- **Tissue Processing:** At the end of the treatment, mice are euthanized, and their brains are collected, fixed, and sectioned.
- **Immunohistochemistry:**
  - **Antigen Retrieval:** Sections are treated to expose the BrdU epitope, typically with hydrochloric acid.

- Blocking: Non-specific antibody binding is blocked.
- Primary Antibody Incubation: Sections are incubated with a primary antibody against BrdU.
- Secondary Antibody Incubation: A fluorescently labeled secondary antibody is used for detection.
- Counterstaining: A nuclear counterstain (e.g., DAPI) is often used.
- Imaging and Analysis: Sections are imaged using a fluorescence microscope, and the number of BrdU-positive cells in the dentate gyrus of the hippocampus is quantified.

## Conclusion

S-38093 hydrochloride is a promising histamine H3 receptor antagonist/inverse agonist with demonstrated pro-cognitive effects in preclinical models. Its ability to enhance neurotransmitter release and promote neurogenesis suggests its potential for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Further research is warranted to fully elucidate its therapeutic utility.

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- To cite this document: BenchChem. [Chemical structure and properties of S 38093 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610629#chemical-structure-and-properties-of-s-38093-hydrochloride]

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